4,5-Dichloro-3(2H)-pyridazinone

Catalog No.
S561969
CAS No.
932-22-9
M.F
C4H2Cl2N2O
M. Wt
164.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-3(2H)-pyridazinone

CAS Number

932-22-9

Product Name

4,5-Dichloro-3(2H)-pyridazinone

IUPAC Name

4,5-dichloro-1H-pyridazin-6-one

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)

InChI Key

VJWXIRQLLGYIDI-UHFFFAOYSA-N

SMILES

C1=NNC(=O)C(=C1Cl)Cl

Synonyms

3-Hydroxy-4,5-dichloropyridazine; 4,5-Dichloro-2H-pyridazin-3-one; 4,5-Dichloro-3(2H)-pyridazinone; 4,5-Dichloro-3(2H)-pyridazone; 4,5-Dichloro-3-hydroxypyridazine; 4,5-Dichloro-6-oxo-1H-pyridazine; NSC 16127; NSC 17182; NSC 240022;

Canonical SMILES

C1=NNC(=O)C(=C1Cl)Cl

4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound characterized by its two chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Its molecular formula is C4H2Cl2N2O, and it has a molecular weight of approximately 164.97 g/mol. This compound exhibits a solid physical state at room temperature and is soluble in various organic solvents. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Synthesis Precursor:

4,5-Dichloro-3(2H)-pyridazinone serves as a valuable building block in the synthesis of various pyridazinone derivatives, which are a class of heterocyclic compounds with diverse potential applications in medicinal chemistry [].

Studies have shown its utility in the synthesis of:

  • 4-Amino-3(2H)-pyridazinones: These compounds exhibit anticonvulsant and anti-inflammatory properties [].
  • 5-Amino-3(2H)-pyridazinones: This class displays potential antitumor activity [].

The reaction typically involves the condensation of 4,5-dichloro-3(2H)-pyridazinone with N-benzylaminoethanol under specific conditions [].

, including:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols. Notably, substitution at the 4-position is favored due to higher reactivity.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical properties.
  • Formation of Covalent Adducts: It can react with enzymes through mechanisms like Michael-type addition, forming covalent adducts that influence biological activity.

The biological activity of 4,5-Dichloro-3(2H)-pyridazinone is significant in various biochemical contexts:

  • Enzyme Interaction: It has been shown to interact with enzymes such as β-ketoacyl-ACP synthase III (FabH), influencing their activity through covalent bonding.
  • Cellular Effects: The compound can induce cellular death by reacting with nucleophilic groups in proteins, affecting cell signaling pathways and gene expression.
  • Potential Antimicrobial Activity: Preliminary studies suggest the compound may exhibit antimicrobial properties, warranting further investigation into its therapeutic applications.

The synthesis of 4,5-Dichloro-3(2H)-pyridazinone typically involves:

  • Chlorination of Pyridazinone Derivatives: One common method includes the reaction of 3-hydroxypyridazine with thionyl chloride, leading to the formation of the dichloro derivative.
  • Two-Step Process from Mucochloric Acid: Another method involves the reaction of mucochloric acid with semicarbazide to yield this compound efficiently .

Industrial production often utilizes continuous flow reactors to optimize yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.

Interaction studies involving 4,5-Dichloro-3(2H)-pyridazinone focus on its reactivity with biological macromolecules:

  • Covalent Bond Formation: Studies demonstrate that it forms stable covalent bonds with target enzymes, which can be exploited for drug design.
  • Regioselectivity in Nucleophilic Substitution: Research indicates that the compound exhibits regioselective reactivity, particularly favoring substitution at the 4-position when reacted with nucleophiles.

Several compounds share structural similarities with 4,5-Dichloro-3(2H)-pyridazinone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3(2H)-PyridazinoneLacks chlorine substituentsBasic pyridazinone structure
4-Chloro-3(2H)-pyridazinoneOne chlorine atom at position 4Less reactive compared to dichloro variant
5-Chloro-3(2H)-pyridazinoneOne chlorine atom at position 5Different regioselectivity in reactions
4,6-Dichloro-3(2H)-pyridazinoneChlorine atoms at positions 4 and 6Potentially different biological activities

The uniqueness of 4,5-Dichloro-3(2H)-pyridazinone lies in its specific substitution pattern and enhanced reactivity due to dual chlorination, making it particularly useful in synthetic organic chemistry and biological applications.

Classical Cyclization Approaches Using Hydrazine Derivatives

The most established route involves cyclization reactions between hydrazine derivatives and mucochloric acid (tetrachloro-γ-ketoglutaric acid). For example, refluxing tert-butylhydrazine with mucochloric acid in aromatic hydrocarbons (e.g., toluene) or halogenated solvents (e.g., dichloromethane) yields 4,5-dichloro-3(2H)-pyridazinone in high purity (70–85% yield). Key optimizations include:

  • Solvent selection: Aromatic hydrocarbons minimize byproduct formation compared to polar solvents.
  • Acid catalysis: Mineral acids like HCl enhance cyclization efficiency by protonating the hydrazine intermediate.
    Alternative hydrazine precursors, such as hydrazine sulfate, have also been employed under aqueous conditions. This method avoids costly solvents but requires stringent pH control to prevent hydrolysis.

Phosphorus Oxychloride-Mediated Chlorination Strategies

Direct chlorination of hydroxypyridazinones using phosphorus oxychloride (POCl₃) is a scalable, solvent-free approach. Heating 3-hydroxypyridazinone with POCl₃ (1:1 molar ratio) at 110°C for 5 hours achieves near-quantitative conversion to 4,5-dichloro-3(2H)-pyridazinone. Advantages include:

  • Atom economy: Stoichiometric POCl₃ minimizes waste.
  • Industrial compatibility: Continuous flow reactors enable kilogram-scale production with >95% purity.
    Side reactions, such as over-chlorination, are mitigated by maintaining anhydrous conditions and avoiding excess POCl₃.

Ring Transformation Reactions from Four-Membered Heterocycles

Limited data exist on direct ring expansions, but fused pyridazinones have been synthesized via Smiles rearrangements. For instance, treating 4,5-dichloro-3(2H)-pyridazinone with o-aminophenols under basic conditions yields pyridazino[4,5-b]oxazepine-diones. These transformations highlight the compound’s reactivity at the 4- and 5-positions, though yields remain moderate (50–60%).

Friedel-Crafts Acylation and Lactol Intermediate Utilization

Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride generates β-aroyl propionic acids, which undergo hydrazinolysis to form pyridazinones. For example:

  • Lactol formation: Reacting dimethyl maleic anhydride with substituted benzenes produces lactol intermediates.
  • Reduction and cyclization: Zinc-acetic acid reduction followed by hydrazine treatment yields 4,5-dihydropyridazinones, which are subsequently chlorinated.
    This method is advantageous for introducing aryl substituents but requires multi-step purification.

Sonogashira Cross-Coupling for Alkynylated Derivatives

While Sonogashira coupling is well-established for halogenated pyrones, its application to 4,5-dichloro-3(2H)-pyridazinone remains underexplored. Theoretical studies suggest that palladium-catalyzed coupling at the 5-position is kinetically favored due to reduced steric hindrance. Experimental validation is needed to assess regioselectivity and yields.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

932-22-9

Wikipedia

4,5-Dichloro-3(2H)-pyridazinone

Dates

Modify: 2023-08-15

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